molecular formula C12H10BrN3O2 B336849 5-bromo-N'-[1-(4-pyridinyl)ethylidene]-2-furohydrazide

5-bromo-N'-[1-(4-pyridinyl)ethylidene]-2-furohydrazide

Cat. No.: B336849
M. Wt: 308.13 g/mol
InChI Key: GIEPDNQPQOHOQY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It features a furan ring substituted with a bromine atom and a pyridine ring connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation of 5-bromo-2-furaldehyde with 4-pyridinecarbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The hydrazone linkage and the presence of the bromine atom and pyridine ring contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-furaldehyde: A precursor in the synthesis of the target compound.

    4-pyridinecarbohydrazide: Another precursor used in the synthesis.

    Other hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.

Uniqueness

5-bromo-N’-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide is unique due to the combination of its furan and pyridine rings, along with the bromine substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

5-bromo-N-[(E)-1-pyridin-4-ylethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10BrN3O2/c1-8(9-4-6-14-7-5-9)15-16-12(17)10-2-3-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+

InChI Key

GIEPDNQPQOHOQY-OVCLIPMQSA-N

SMILES

CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=NC=C2

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=NC=C2

Origin of Product

United States

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